molecular formula C16H13N3O B6627274 N,1-diphenylimidazole-4-carboxamide

N,1-diphenylimidazole-4-carboxamide

Cat. No.: B6627274
M. Wt: 263.29 g/mol
InChI Key: XWFCJRVSSDSMKC-UHFFFAOYSA-N
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Description

N,1-Diphenylimidazole-4-carboxamide is a heterocyclic compound featuring an imidazole core substituted with phenyl groups at the 1-position and a carboxamide moiety at the 4-position. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to aromatic phenyl groups) and hydrogen-bonding capacity (via the carboxamide group).

Properties

IUPAC Name

N,1-diphenylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c20-16(18-13-7-3-1-4-8-13)15-11-19(12-17-15)14-9-5-2-6-10-14/h1-12H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFCJRVSSDSMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Core Structure and Substituent Variations

Imidazole-Based Analogues
  • 4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC, NSC 45388) Core: Imidazole with a triazeno group at C4/C5 and carboxamide at C5/C3. Key Differences: The triazeno group in DIC introduces alkylating activity, contributing to its anticancer mechanism but also significant toxicity (e.g., leukopenia, thrombocytopenia) . Plasma levels peaked at 8.8 µg/mL after rapid IV injection, with 30% urinary excretion within 6 hours .
  • N-{[4-(Dimethylamino)phenyl]methyl}-1H-imidazole-1-carboxamide Core: Imidazole with a dimethylaminophenylmethyl group at N1 and carboxamide at C1. Key Differences: The dimethylamino group enhances solubility compared to simple phenyl substituents.
Non-Imidazole Analogues
  • 1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide

    • Core : Pyrazole with azepane and dimethylcarboxamide substituents.
    • Key Differences : The pyrazole ring (one nitrogen atom) lacks the dual hydrogen-bonding capability of imidazole. The azepane group introduces conformational flexibility but increases molecular weight (236.31), which may limit blood-brain barrier penetration .
  • 2-Chloro-N-(4-fluorophenyl)benzo[d]thiazole-4-carboxamide

    • Core : Benzothiazole with chloro and fluorophenyl substituents.
    • Key Differences : The sulfur atom in the thiazole ring alters electronic properties, reducing basicity compared to imidazole. Fluorophenyl groups enhance metabolic stability .

Physicochemical and Pharmacokinetic Comparison

Compound Core Molecular Weight LogP (Predicted) Water Solubility Key Pharmacokinetic Notes
N,1-Diphenylimidazole-4-carboxamide Imidazole ~293.33 ~2.8 Low High lipophilicity may limit absorption
DIC Imidazole ~208.2 ~1.2 Moderate 30% urinary excretion; rapid plasma clearance
1-(Azepan-4-yl)-pyrazole-4-carboxamide Pyrazole 236.31 ~1.5 Moderate Flexible azepane may improve binding
Benzo[d]thiazole-4-carboxamide Thiazole ~306.7 ~3.0 Low Fluorophenyl enhances metabolic stability

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